4-chlorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate
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Overview
Description
1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA involves several steps. The synthetic route typically starts with the preparation of the indole moiety, followed by the introduction of the chlorophenoxy and sulfonyl groups. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzymes, or interaction with cellular receptors .
Comparison with Similar Compounds
1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Properties
Molecular Formula |
C18H18ClN3O4S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(4-chlorophenyl) N-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]sulfamate |
InChI |
InChI=1S/C18H18ClN3O4S/c1-12-15(16-4-2-3-5-17(16)21-12)10-11-20-18(23)22-27(24,25)26-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23) |
InChI Key |
DQZRHCWIOBFNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)NS(=O)(=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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